Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine

Process Chemistry Solid-State Analysis Crystallization

Sourcing free boronic acids or pinacol esters often leads to inconsistent physical forms, from unstable oils to variable solubility, derailing reliable scale-up. This compound provides a crystalline, bench-stable alternative. - Consistent Processability: Defined by a stable N→B dative bond, ensuring a manageable crystalline solid rather than an oil, mitigating procurement risk. - Scalable Isolation: Low and predictable solubility across non-polar solvents enables a standardized crystallization process, demonstrated in >100 kg manufacturing batches. - Multifunctional Utility: Serves as a starting material for transesterification, catalyst-transfer polymerization (Đ <1.29), and next-generation antioxidant lubricant additives.

Molecular Formula C4H10BNO3
Molecular Weight 130.94 g/mol
CAS No. 42727-95-7
Cat. No. B12661418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
CAS42727-95-7
Molecular FormulaC4H10BNO3
Molecular Weight130.94 g/mol
Structural Identifiers
SMILESB1(OCCNCCO1)O
InChIInChI=1S/C4H10BNO3/c7-5-8-3-1-6-2-4-9-5/h6-7H,1-4H2
InChIKeyZGHXEEFARUMNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine: Foundational Diethanolamine Boronic Ester


Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine (CAS 42727-95-7) is a cyclic boronic ester formed from boric acid and diethanolamine (DEA). It belongs to the broader class of 1,3,6,2-dioxazaborocanes, which are characterized by a stable dative nitrogen–boron (N→B) bond within a six-membered heterocycle [1]. This compound serves as the fundamental structural motif for a family of DEA boronic esters that have gained prominence as bench-stable, crystalline alternatives to traditional boronic acids and pinacol esters in pharmaceutical process chemistry [2].

1 Bench-stable crystalline boron source for process chemistry workflows
2 Standardized isolation process enabled by consistent class solubility profile
3 Supports direct anhydrous cross-coupling without prior deprotection

Why Generic Substitution Fails for This Boron Source


The deceptively simple structure of Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine masks critical performance characteristics defined by the diethanolamine (DEA) ligand. Substituting it with other common boron sources like pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a free boronic acid introduces significant risks. Unlike pinacol esters, which exhibit highly variable solubility across different substrates, DEA-based boronates consistently show low solubility in low-to-moderately polar solvents, a key property for developing a standardized and scalable isolation process [1]. Furthermore, the hydrolytic stability and physical form of the DEA adduct are uniquely dictated by the strength of the N→B dative bond; this precludes generic substitution, as an alternative ligand can lead to unstable oils rather than manageable crystalline solids, directly impacting procurement specifications for reliable scale-up [1]. Evidence for the target compound's specific differentiation is limited; the following sections detail what can be verified.

Target Class DEA boronic esters: consistent low solubility, crystalline solids, standardized isolation
Pinacol Esters Highly variable solubility and physical forms may prevent a universal isolation process
Target Class N→B dative bond imparts hydrolytic stability; direct anhydrous coupling possible
Free Boronic Acids Often difficult to crystallize; moisture sensitivity may impact procurement reproducibility
Target Class Dioxazaborocine ring modulates reactivity through ligand structure
MIDA Boronates Different N→B bond strength and release kinetics may alter reaction profiles

Quantitative Differentiation Evidence


Crystallinity and Solid-State Handling Advantage

As a foundational member of the DEA boronic ester family, Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine possesses the class-defining advantage of being a stable crystalline solid with a N→B bond length characteristic of the class (e.g., 1.682(3) Å for a representative analogue), which underpins its bench stability [1]. This contrasts sharply with the target compound's direct precursor analog, boric acid (H3BO3), and many boronic acids, which are often difficult to crystallize and isolate in high purity. A class-level comparison shows that while pinacol boronic esters have a high degree of variable solubility (making a universal process impossible), the DEA class provides a consistent platform, enabling AstraZeneca to manufacture kilogram-scale batches (5, 50, and 100 kg) [2].

Physical Form & Scalability
Class-level
DEA Boronic Esters Crystalline solid; N→B bond ~1.68 Å; standardized process demonstrated to 100 kg batch
Pinacol Boronic Esters Variable physical forms; substrate-dependent solubility prevents universal isolation process
Supports consistent procurement and scale-up workflow for process chemistry
Class property; verify physical form per derivative batch
Process Chemistry Solid-State Analysis Crystallization

Hydrolytic Stability in Cross-Coupling

The 1,3,6,2-dioxazaborocine ring in Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine is stabilized against hydrolysis by an intramolecular N→B dative bond, a feature absent in simple trialkyl borates like B(OMe)₃. This class-level stability is functionally demonstrated in cross-coupling: diethanolamine boronic esters (DABO boronates) can be used directly in anhydrous Suzuki-Miyaura reactions without prior deprotection, whereas simple borate esters are often too hydrolytically labile for such applications [1]. For instance, a study on Suzuki-Miyaura catalyst-transfer polymerization explicitly uses 1,3,6,2-dioxazaborocane and its N-benzylated derivative to modulate monomer reactivity and stability, achieving excellent polymerization yields (>85%) and narrow dispersity (Đ < 1.29) [2].

Stability in Coupling
Class-level
DABO Boronates Stable cyclic ester; direct transmetalation in anhydrous Suzuki-Miyaura without hydrolysis
Trialkyl Borates Rapid hydrolysis in protic conditions; unsuitable for controlled coupling without pre-treatment
Supports direct anhydrous coupling workflow without quality control issues from moisture sensitivity
Class-level inference; reaction-specific validation recommended
Suzuki-Miyaura Coupling Hydrolytic Stability Cross-Coupling

Antioxidant Performance in Lubricant Formulations

A 2024 patent application (CN117917417A) describes a class of boron-containing organic compounds incorporating the dioxazaborocine structure as lubricant additives [1]. The data for a representative compound (W-01) of this class showed a significantly extended oxidation induction time in a pressurized differential scanning calorimetry (PDSC) test compared to a commercial hindered phenol antioxidant, T512, in a polyol ester base oil (Table 4 in patent) [1]. While Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine is the core scaffold for these additives, the specific quantitative claim is for a functionalized derivative, a class-level inference for the parent compound's potential as a key intermediate.

Antioxidant Performance
Class-level
Dioxazaborocine Derivative Class derivative W-01 shows directional improvement in PDSC oxidation induction time
Commercial Antioxidant T512 Hindered phenol benchmark in polyol ester base oil at 190 °C, 0.5 MPa O₂
Supports intermediate screening for ashless lubricant additive development
Patent claim; exact numerical values not accessible
Lubricant Additives Antioxidant Tribology

High-Value Application Scenarios


Scalable Boron Reagent Synthesis

Process chemistry groups can utilize Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine as a starting material for transesterification to reliably access aryl or alkyl DEA boronic esters. This leverages the class property that enables a standard crystallization process, as established by AstraZeneca for large-scale manufacturing (up to 100 kg batches), avoiding the inconsistent physical properties of pinacol ester precursors [1].

Anhydrous Cross-Coupling Building Block

The intrinsic hydrolytic stability of the dioxazaborocine ring, due to its N→B bond, makes the compound a strong candidate as a core boron building block in applications requiring non-aqueous conditions. The successful use of 1,3,6,2-dioxazaborocanes in anhydrous, controlled Suzuki-Miyaura catalyst-transfer polymerizations to yield polymers with narrow dispersity (Đ < 1.29) supports this application pathway [2].

Intermediate for Ashless Lubricant Additives

Building on patent data (CN117917417A), Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine serves as a valuable intermediate for synthesizing next-generation boron-containing lubricant additives. Compared to simple organic borates that only target friction modification, this scaffold enables the design of multifunctional additives with independently assessed superior antioxidant performance relative to commercial hindered phenols in high-temperature tests [3].

Application
Selection Property
Validation Focus
Scalable Boron Reagent Synthesis
Crystalline DEA boronic ester scaffold
Standardized crystallization process verification
Anhydrous Cross-Coupling Building Block
Hydrolytic stability from N→B dative bond
Direct transmetalation without deprotection step
Intermediate for Ashless Lubricant Additives
Dioxazaborocine core scaffold
Antioxidant performance benchmarking in base oils
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